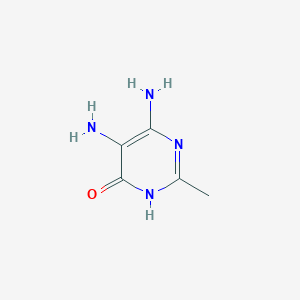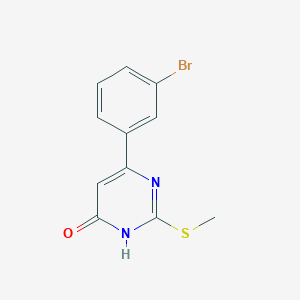
6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential applications in a variety of scientific fields. This compound has a unique chemical structure, containing a bromophenyl group and a methylthio group, which makes it useful for a variety of purposes. In
Scientific Research Applications
Antimicrobial Applications
- Synthesis and Evaluation of Antimicrobial Additives: Compounds incorporating pyrimidine derivatives, similar in structure to the specified chemical, have been evaluated for their antimicrobial activity when incorporated into polyurethane varnish formulas and printing ink paste. These compounds, including similar heterocyclic compounds, demonstrated good antimicrobial effects against various microbial strains, indicating potential applications in surface coatings with antimicrobial properties (El‐Wahab et al., 2015).
Synthesis of Key Intermediates
- Synthesis of Pyrimidine Intermediates: The synthesis of pyrimidine compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, serves as a key intermediate in the synthesis of various other compounds. These intermediates have wide-ranging applications in the pharmaceutical and chemical industries, underscoring the importance of pyrimidine derivatives in the synthesis of active compounds (Hou et al., 2016).
Pharmacological Activities
- Antifungal and Anticancer Activities: Novel pyrido[4,3‐d]pyrimidin-4(3H)‐ones, which share a core structure with the chemical , have been synthesized and showed moderate antifungal activity. This highlights the potential for developing new therapeutic agents based on pyrimidine derivatives for treating fungal infections and possibly cancer (Ren et al., 2014).
Synthesis Techniques
- Microwave-Assisted Synthesis: The development of novel synthesis methods, such as microwave-assisted synthesis of pyrimidine derivatives, showcases the evolving techniques in chemical synthesis that enhance reaction rates and chemical yields. These methods are crucial for the efficient production of compounds with potential scientific applications (Dabiri et al., 2007).
properties
IUPAC Name |
4-(3-bromophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-16-11-13-9(6-10(15)14-11)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVPTOMFYDDMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)
![1-Isobutyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1487001.png)



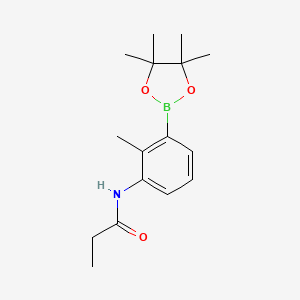
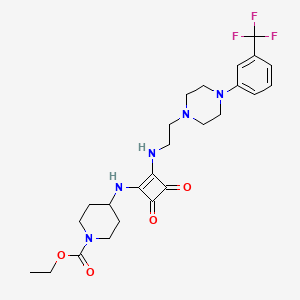




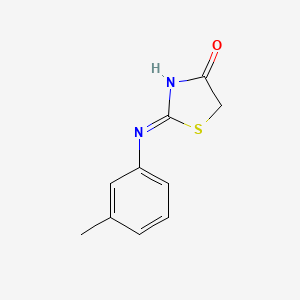
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid](/img/structure/B1487021.png)
